![molecular formula C10H11N3O B2626402 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2202248-16-4](/img/structure/B2626402.png)

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

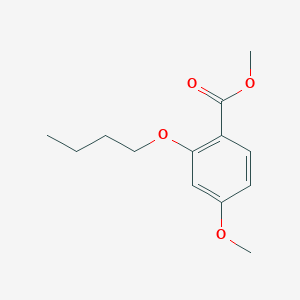

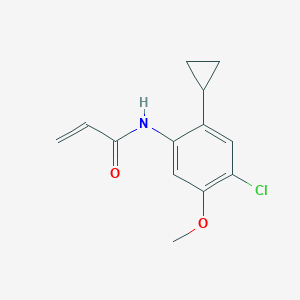

“4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218. It belongs to the family of pyrazolo[1,5-a]pyrazines, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates .

Molecular Structure Analysis

The molecular structure of “4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” consists of a pyrazolo[1,5-a]pyrazine core with a cyclopropylmethoxy group attached. Pyrazolo[1,5-a]pyrazines are a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrazoles and pyrazines, to which 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine belongs, are widely recognized for their pharmacological importance. They are used as synthons in organic synthesis and exhibit a range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects (Dar & Shamsuzzaman, 2015). These activities make them valuable templates for the development of new therapeutic agents.

Medicinal Chemistry and Drug Discovery

Pyrazine derivatives, which include 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine, have been the subject of extensive research due to their pharmacological diversity. They have been found to possess antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic properties, among others. This has led to an increasing interest in exploring these compounds for developing more effective and clinically relevant drugs (Ferreira & Kaiser, 2012).

Applications in Heterocyclic Chemistry

The reactivity and applications of pyrazole and pyrazine derivatives in heterocyclic chemistry are noteworthy. They serve as crucial building blocks for the synthesis of complex heterocyclic systems, offering pathways to novel compounds with potential biological activities. These strategies are instrumental in extending the categories of heterocyclic systems and designing more active biological agents through modifications and derivatizations (Gomaa & Ali, 2020).

Orientations Futures

The future directions for “4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and the study of their structure-activity relationships could be valuable areas of research .

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULBAJUPHYESMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)

![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)

![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)